molecular formula C13H18BrNO2S B5648893 Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5648893
M. Wt: 332.26 g/mol
InChI Key: SVMLRXZVCRQAME-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromothiophene moiety may play crucial roles in binding to these targets and eliciting a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromothiophene moiety enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-3-5-15(6-4-10)8-12-7-11(14)9-18-12/h7,9-10H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMLRXZVCRQAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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